Cargutocin

Descripción general

Descripción

Cargutocin es un análogo sintético de la oxitocina, una hormona natural que participa en el parto y la lactancia. Se utiliza principalmente como agente uterotónico para prevenir el sangrado excesivo después del parto, especialmente después de una cesárea . This compound funciona activando el receptor de oxitocina, lo que hace que el útero se contraiga .

Métodos De Preparación

La síntesis de cargutocin implica varios pasos, comenzando con la preparación del esqueleto peptídico. La ruta sintética generalmente incluye los siguientes pasos:

Síntesis de péptidos en fase sólida (SPPS): Este método consiste en la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones secundarias no deseadas.

Escisión y desprotección: Una vez que la cadena peptídica está completa, se escinde de la resina y se eliminan los grupos protectores.

Los métodos de producción industrial para this compound son similares a los utilizados para otros fármacos basados en péptidos, que implican procesos de SPPS a gran escala y purificación .

Análisis De Reacciones Químicas

Cargutocin se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar enlaces disulfuro, que son cruciales para su actividad biológica.

Reducción: Los enlaces disulfuro en this compound se pueden reducir para producir los grupos tiol correspondientes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el ditiotreitol para la reducción y varios derivados de aminoácidos para la sustitución . Los principales productos formados a partir de estas reacciones incluyen versiones modificadas de this compound con actividad biológica alterada .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Prevention of Postpartum Hemorrhage

- Carbetocin is primarily indicated for preventing PPH after cesarean sections. Studies have shown that it significantly reduces the need for additional uterotonics compared to oxytocin.

- A systematic review indicated that carbetocin administration resulted in a risk ratio of 0.62 for the need for therapeutic uterotonics compared to oxytocin, highlighting its effectiveness in reducing blood loss during delivery .

-

Use in Cesarean Deliveries

- Research indicates that carbetocin is particularly effective in cesarean deliveries, showing a lower incidence of PPH and reduced need for blood transfusions . For instance, one study found that only 33.5% of women required additional oxytocics when administered carbetocin versus 45.5% with oxytocin .

-

Heat-Stable Formulation

- The heat-stable formulation of carbetocin has been recognized by the World Health Organization as a crucial advancement for maternal health, especially in developing countries where refrigeration may not be available . A WHO study involving nearly 30,000 women demonstrated that heat-stable carbetocin was as effective as oxytocin in preventing PPH .

Efficacy Against Oxytocin

Adverse Effects and Considerations

While carbetocin is generally well-tolerated, some adverse effects have been reported. A notable case involved a woman experiencing placenta interception during cesarean delivery attributed to carbetocin administration. This rare event underscores the importance of monitoring and understanding potential complications associated with its use .

Mecanismo De Acción

Cargutocin ejerce sus efectos uniéndose a los receptores de oxitocina presentes en la musculatura lisa del útero. Esta unión activa el receptor, lo que lleva a contracciones rítmicas del útero, aumento de la frecuencia de las contracciones existentes y aumento del tono uterino . El receptor de oxitocina es un receptor acoplado a proteína G, y su activación implica segundos mensajeros y la producción de fosfoinosítidos .

Comparación Con Compuestos Similares

Cargutocin es similar a otros análogos de la oxitocina, como la carbetocina y la desamino-oxitocina. This compound tiene propiedades únicas que la hacen diferente:

Carbetocina: Al igual que this compound, la carbetocina se utiliza para prevenir la hemorragia posparto.

Desamino-oxitocina: Este compuesto es otro análogo de la oxitocina con propiedades uterotónicas similares.

Referencias

Actividad Biológica

Cargutocin, a synthetic analog of oxytocin, is gaining attention for its potential biological activities, particularly in obstetrics. This article explores the pharmacological properties, clinical applications, and safety profile of this compound, with a focus on its role in preventing postpartum hemorrhage (PPH) and enhancing uterine contractions.

Overview of this compound

This compound is designed to mimic the natural hormone oxytocin, which plays a crucial role in childbirth by promoting uterine contractions. As a long-acting oxytocin agonist, this compound has been developed to provide sustained uterotonic effects, which are beneficial in managing PPH—a significant cause of maternal morbidity and mortality.

Pharmacological Properties

This compound exhibits several key pharmacological properties:

- Mechanism of Action : It binds to oxytocin receptors on uterine smooth muscle, leading to increased frequency and intensity of contractions. This mechanism is crucial for effective management during and after childbirth.

- Duration of Action : Compared to oxytocin, this compound has a longer duration of action. Intravenous administration leads to rapid onset of uterine contractions within two minutes, lasting for approximately 60 minutes .

Table 1: Comparison of Pharmacokinetic Properties

| Property | This compound | Oxytocin |

|---|---|---|

| Onset of Action | 2 minutes | 2-3 minutes |

| Duration of Action | ~60 minutes | 30-60 minutes |

| Route of Administration | IV/IM | IV/IM |

Clinical Applications

This compound is primarily indicated for the prevention of PPH following cesarean sections. Its effectiveness has been demonstrated in various studies:

- A systematic review highlighted that this compound significantly reduces blood loss compared to traditional treatments like oxytocin and ergometrine .

- In randomized controlled trials, patients receiving this compound exhibited better uterine contractility at 2, 12, and 24 hours post-surgery compared to those treated with oxytocin .

Case Studies

- Case Study on Efficacy : A study involving 200 women undergoing elective cesarean sections found that those administered this compound had significantly lower estimated blood loss compared to those receiving a combination of oxytocin and ergometrine (688.98 mL vs. 1026.97 mL; p<0.001) .

- Adverse Effects : A recent case report documented a rare adverse event—placenta interception—associated with this compound administration during cesarean delivery. This highlights the need for careful monitoring when using this agent .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile:

- Adverse Effects : Common side effects include nausea and vomiting, which occur with similar frequency as in oxytocin-treated patients . Serious adverse events are rare but can occur.

- Comparative Safety : Studies indicate that this compound may have fewer gastrointestinal and cardiovascular side effects compared to other uterotonics like syntometrine .

Table 2: Summary of Adverse Events

| Adverse Event | Incidence in this compound Group | Incidence in Oxytocin Group |

|---|---|---|

| Nausea | 3% | 3% |

| Vomiting | 2% | 2% |

| Serious Events | Rare | Rare |

Propiedades

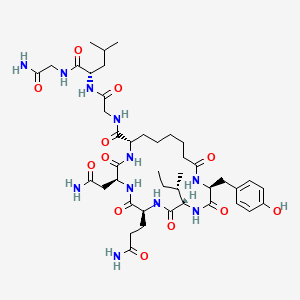

IUPAC Name |

(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKWDHMRGAMOKU-DACMYBEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-67-3 | |

| Record name | Cargutocin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARGUTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ33Z503O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.